Ancitabine hydrochloride
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Overview
Description
Ancitabine hydrochloride, also known as cyclocytidine hydrochloride, is a prodrug of cytarabine. It is structurally similar to human deoxycytidine and is incorporated into human DNA, leading to cell death. This compound is primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other types of cancer .
Mechanism of Action
Target of Action
Ancitabine Hydrochloride, also known as Cyclocytidine HCl, is a prodrug of cytarabine . Its primary target is human DNA . More specifically, it acts as an inhibitor of DNA polymerase , a key enzyme involved in DNA replication and repair.
Mode of Action
This compound is structurally similar to human deoxycytidine . This allows it to be incorporated into human DNA during the replication process . Once incorporated, it inhibits DNA polymerase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA polymerase, this compound disrupts the normal replication process, leading to DNA damage and ultimately cell death .
Pharmacokinetics
It is known that this compound is a prodrug of cytarabine , which suggests that it may be metabolized into cytarabine in the body
Result of Action
The primary result of this compound’s action is the induction of cell death . By disrupting DNA replication, it causes DNA damage that the cell cannot repair. This leads to cell death, which is why this compound is used as an antineoplastic agent .
Biochemical Analysis
Biochemical Properties
Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by this compound, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by causing DNA damage and inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, this compound can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, this compound can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. This compound also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .
Transport and Distribution
This compound is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. This compound can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ancitabine hydrochloride involves several steps:
Acylation Reaction: Cytidine reacts with acetyl salicylic acyl chlorides to form acetyl ancitabine.
Deprotection: Acetyl ancitabine is deprotected in a methanol hydrochloride solution to obtain ancitabine.
Open Loop Reaction: Ancitabine undergoes an open loop reaction to form cytarabine hydrochloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity while maintaining safety and environmental standards .
Chemical Reactions Analysis
Ancitabine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Ancitabine hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various nucleoside analogs and derivatives.
Biology: Studied for its effects on DNA synthesis and cell proliferation.
Medicine: Primarily used as an antineoplastic agent for the treatment of lymphatic leukemia and other cancers.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
Comparison with Similar Compounds
Ancitabine hydrochloride is compared with other similar compounds, such as:
Cytarabine: this compound is a prodrug of cytarabine and shares similar antineoplastic properties.
Enocitabine: Another derivative of cytarabine, enocitabine has similar antineoplastic properties but differs in its pharmacokinetic profile.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies, fludarabine has a different mechanism of action and is used in different clinical settings.
This compound is unique due to its prolonged half-life and stability, making it a valuable compound in cancer treatment .
Properties
CAS No. |
10212-25-6 |
---|---|
Molecular Formula |
C9H12ClN3O4 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |
InChI Key |
KZOWNALBTMILAP-NKCNMFRMSA-N |
Isomeric SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
10212-25-6 | |
shelf_life |
Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |
solubility |
H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |
Synonyms |
Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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